molecular formula C11H16N2 B168726 4-(Piperidin-3-yl)aniline CAS No. 19733-56-3

4-(Piperidin-3-yl)aniline

Cat. No. B168726
CAS RN: 19733-56-3
M. Wt: 176.26 g/mol
InChI Key: COUOFYDJUDASPJ-UHFFFAOYSA-N
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Description

4-Piperidin-3-ylaniline, also known as 3-(4-aminophenyl)-piperidine or 4-piperidin-3-yl-aniline, is an important intermediate in the synthesis of various pharmaceuticals . It is a white to pale yellow solid that is soluble in most organic solvents .


Synthesis Analysis

The synthesis of 4-piperidin-3-ylaniline involves the reaction between 4-aminophenyl and piperidine under suitable conditions . This reaction can be carried out using various methods, such as refluxing the two reactants in an organic solvent, or using a catalyst to improve the yield of the product .


Molecular Structure Analysis

The molecular formula of 4-(Piperidin-3-yl)aniline is C11H16N2 . It has a molecular weight of 176.26 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

4-(Piperidin-3-yl)aniline is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Safety and Hazards

The safety information for 4-(Piperidin-3-yl)aniline includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUOFYDJUDASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647992
Record name 4-(Piperidin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yl)aniline

CAS RN

19733-56-3
Record name 4-(3-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19733-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperidin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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